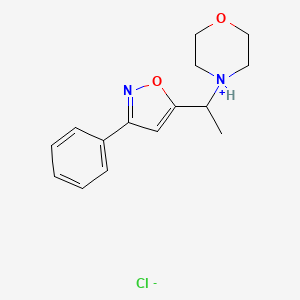![molecular formula C22H24N2 B13738097 3-[3-(3-aminophenyl)-5-tert-butylphenyl]aniline](/img/structure/B13738097.png)
3-[3-(3-aminophenyl)-5-tert-butylphenyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3-(3-aminophenyl)-5-tert-butylphenyl]aniline is an organic compound that belongs to the class of aromatic amines This compound is characterized by the presence of an aniline group substituted with two phenyl rings, one of which carries an amino group and a tert-butyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(3-aminophenyl)-5-tert-butylphenyl]aniline can be achieved through a multi-step process involving the formation of the phenyl rings and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid . The reaction conditions typically involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3-[3-(3-aminophenyl)-5-tert-butylphenyl]aniline undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the phenyl rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines.
Wissenschaftliche Forschungsanwendungen
3-[3-(3-aminophenyl)-5-tert-butylphenyl]aniline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its aromatic structure.
Industry: Used in the production of dyes, pigments, and other materials with specific optical properties.
Wirkmechanismus
The mechanism of action of 3-[3-(3-aminophenyl)-5-tert-butylphenyl]aniline involves its interaction with molecular targets such as enzymes and receptors. The aromatic rings and amino groups allow the compound to form hydrogen bonds and π-π interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects[3][3].
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(3-aminophenyl)aniline: Lacks the tert-butyl group, which may affect its reactivity and applications.
3-(5-tert-butylphenyl)aniline: Lacks the additional amino group, which may influence its binding properties and biological activity.
3-(3-aminophenyl)-5-methylphenyl]aniline: Similar structure but with a methyl group instead of a tert-butyl group, affecting its steric and electronic properties.
Uniqueness
The presence of both the amino group and the tert-butyl group in 3-[3-(3-aminophenyl)-5-tert-butylphenyl]aniline makes it unique in terms of its steric hindrance and electronic effects
Eigenschaften
Molekularformel |
C22H24N2 |
|---|---|
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
3-[3-(3-aminophenyl)-5-tert-butylphenyl]aniline |
InChI |
InChI=1S/C22H24N2/c1-22(2,3)19-11-17(15-6-4-8-20(23)13-15)10-18(12-19)16-7-5-9-21(24)14-16/h4-14H,23-24H2,1-3H3 |
InChI-Schlüssel |
OBMGLLLDGCXBJP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=CC(=C1)C2=CC(=CC=C2)N)C3=CC(=CC=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


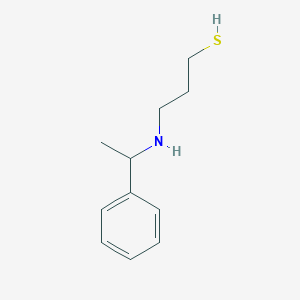
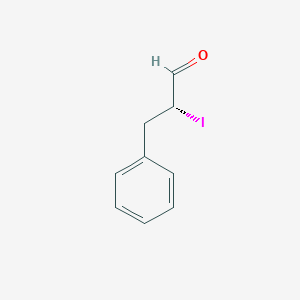

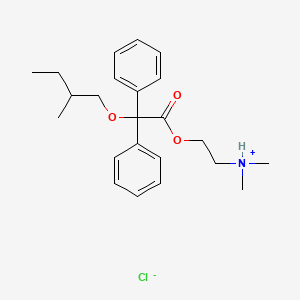

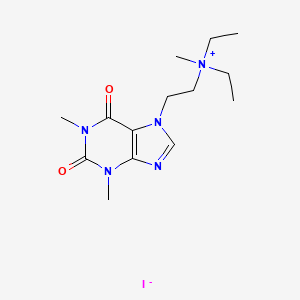
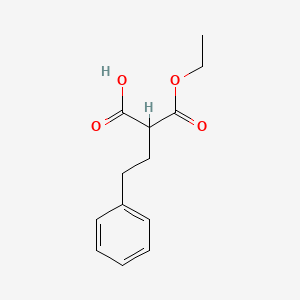
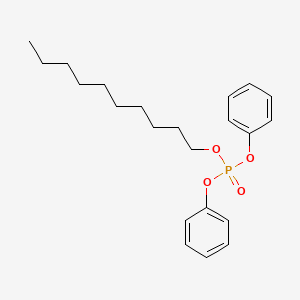
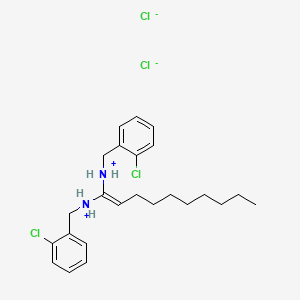
![2,7-Naphthalenedisulfonic acid, 4-[(5-chloro-4-methyl-2-sulfophenyl)azo]-3-hydroxy-, calcium strontium salt](/img/structure/B13738070.png)
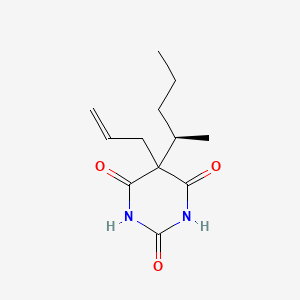
![5-[(Ethoxycarbonyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B13738093.png)
